(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride

Description

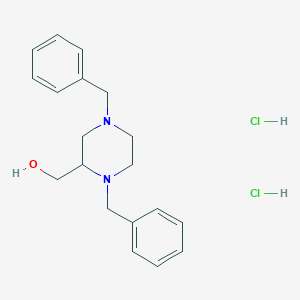

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,4-dibenzylpiperazin-2-yl)methanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.2ClH/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDBBANYSNDUKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride typically involves the reaction of N,N’-dibenzylethylenediamine with (S)-epichlorohydrin. This reaction yields ®-(1,4-dibenzylpiperazin-2-yl)methanol, which is then converted to its dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The piperazine ring allows for nucleophilic substitution reactions, which can introduce various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride serves as an important intermediate in organic synthesis. Its unique structure enables it to be utilized in the development of more complex molecules, particularly in creating novel pharmaceuticals and materials.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, with low minimum inhibitory concentrations (MIC) suggesting its potential as a therapeutic agent for bacterial infections.

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and lung cancers. Mechanisms involve induction of apoptosis and arresting cell cycles at specific phases.

- Neuropharmacological Effects : This compound may modulate serotonin receptors, indicating potential applications in treating mood disorders.

Medicinal Chemistry

Ongoing research is focused on exploring its therapeutic potential across various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions such as infections and cancers.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes. Its unique properties make it valuable for developing new materials and enhancing chemical processes.

Antimicrobial Activity Case Study

A study investigating the antimicrobial efficacy of this compound revealed effective inhibition against Staphylococcus aureus with an MIC value indicating potential for clinical application in treating bacterial infections.

Anticancer Activity Case Study

In vitro experiments highlighted the compound's ability to inhibit growth in breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest at G0/G1 phase, showcasing its potential as an anticancer agent.

Neuropharmacological Effects Case Study

Research into its psychoactive properties suggested that this compound may serve as a serotonin receptor modulator, providing insights into its use for mood disorders.

Mechanism of Action

The mechanism of action of (1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with other benzylpiperazine derivatives, differing primarily in substitution patterns and salt forms. Below is a comparative analysis based on and related studies:

Table 1: Key Structural and Functional Comparisons

Solubility and Stability

- Dihydrochloride Salt Form : Exhibits superior water solubility compared to free base analogues (e.g., 5.345 g/L solubility reported for benzidine dihydrochloride at 25°C, though exact data for this compound is pending) .

- Free Base Analogues: Require organic solvents (e.g., methanol, ethanol) for dissolution, limiting pharmaceutical applicability .

Research Implications and Gaps

- Pharmacological Potential: The dihydrochloride form’s enhanced solubility makes it a candidate for drug delivery systems, though its analogues may offer better blood-brain barrier penetration due to lower molecular weight .

- Data Gaps : Solubility metrics, crystallographic data, and receptor-binding studies for analogues remain underreported. For instance, DABCO dihydrochloride’s hydrogen-bonding patterns () suggest similar piperazine derivatives may exhibit polymorphic behavior under varying conditions.

Biological Activity

(1,4-Dibenzylpiperazin-2-yl)methanol dihydrochloride is a synthetic compound derived from the piperazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C19H25ClN2O and features a piperazine ring with two benzyl groups and a methanol moiety. Its synthesis typically involves several steps, including the formation of the piperazine ring, benzylation, and the introduction of the methanol group followed by salt formation with hydrochloric acid.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions can modulate biochemical pathways, leading to potential therapeutic effects. The exact mechanisms are under ongoing investigation but are believed to involve:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.

- Enzyme Modulation : It can affect enzymatic activities, which may lead to altered metabolic processes within cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For example:

- Bacterial Inhibition : In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also demonstrates antifungal properties, making it a candidate for further development in treating infections.

Anticancer Potential

Research has highlighted the potential anticancer effects of this compound. It has been evaluated in different cancer cell lines where it exhibited cytotoxicity:

- Cell Viability Assays : Studies using MTT assays revealed that the compound significantly reduced cell viability in several cancer types.

- Mechanisms of Action : The anticancer effects may be linked to apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand its unique properties, it is useful to compare this compound with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Benzylpiperazine | Single benzyl group | Limited antimicrobial effects |

| 1,4-Dibenzylpiperazine | Two benzyl groups | Enhanced activity |

| (1,4-Dibenzylpiperazin-2-yl)ethanol | Similar structure without methanol | Reduced efficacy |

This table illustrates how the presence of both benzyl groups and the methanol moiety enhances the biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Study : A recent investigation assessed its efficacy against common bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : A study involving various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell proliferation rates. The study utilized flow cytometry to analyze apoptosis markers post-treatment .

- Neuropharmacological Effects : Research into its neuropharmacological properties has shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.